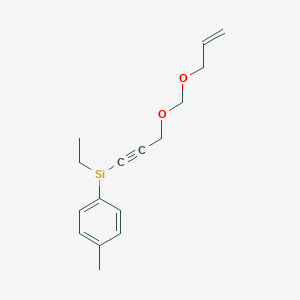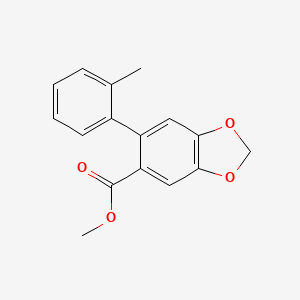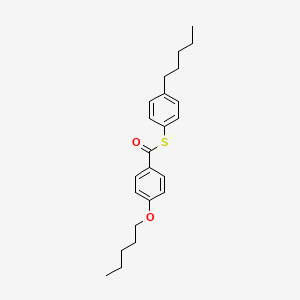![molecular formula C18H18Cl2N2 B14590047 (1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] CAS No. 61484-70-6](/img/structure/B14590047.png)
(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] is a synthetic organic compound characterized by the presence of two imine groups attached to a central ethane-1,2-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] typically involves the condensation reaction between ethane-1,2-diamine and 4-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The 4-chlorophenyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-methylphenyl)ethan-1-imine]
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-fluorophenyl)ethan-1-imine]
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-bromophenyl)ethan-1-imine]
Uniqueness
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] is unique due to the presence of 4-chlorophenyl groups, which impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
61484-70-6 |
|---|---|
Molekularformel |
C18H18Cl2N2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-[2-[1-(4-chlorophenyl)ethylideneamino]ethyl]ethanimine |
InChI |
InChI=1S/C18H18Cl2N2/c1-13(15-3-7-17(19)8-4-15)21-11-12-22-14(2)16-5-9-18(20)10-6-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
ROZFZRSIBKMWEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCN=C(C)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
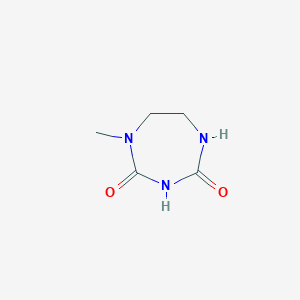

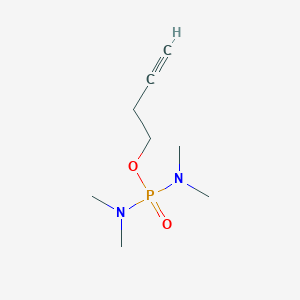
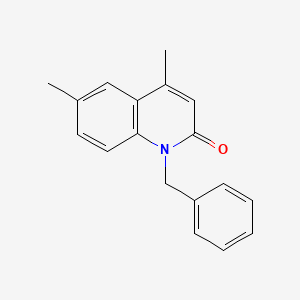


![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
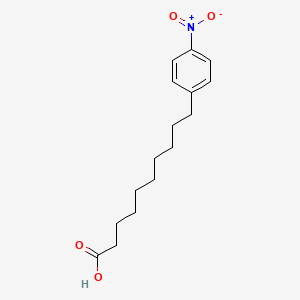

![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
